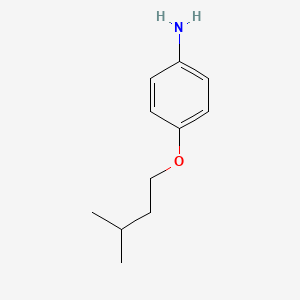

4-(3-Methylbutoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylbutoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWFHMREWLOKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199940 | |

| Record name | Aniline, p-(isopentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5198-05-0 | |

| Record name | 4-(3-Methylbutoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5198-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, p-(isopentyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005198050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, p-(isopentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Methylbutoxy Aniline

Established Reaction Pathways for 4-(3-Methylbutoxy)aniline Synthesis

The following sections detail the primary synthetic routes for obtaining this compound, providing insights into the reaction mechanisms and typical experimental conditions.

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions are a cornerstone in the synthesis of this compound, primarily for the formation of the ether linkage. A prominent example is the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide. wvu.edu In this context, the synthesis can be approached in two main ways. The first involves the deprotonation of 4-aminophenol with a base to form the more nucleophilic phenoxide, which then attacks an isoamyl halide, such as 1-bromo-3-methylbutane, in a classic SN2 reaction. wvu.edu

Alternatively, a nucleophilic aromatic substitution (SNAr) approach can be employed. This strategy involves reacting a halo-nitrobenzene, such as 4-chloronitrobenzene, with sodium 3-methylbutoxide. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the halide by the alkoxide. The resulting 4-nitro-(3-methylbutoxy)benzene is then subsequently reduced to the target aniline (B41778).

The Ullmann condensation offers another pathway, involving a copper-catalyzed reaction between an aryl halide and an alcohol. While traditionally requiring high temperatures, modern modifications with soluble copper catalysts and various ligands have made this a more viable option. richmond.edu

| Starting Material 1 | Starting Material 2 | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 4-Aminophenol | 1-Bromo-3-methylbutane | Sodium Hydroxide | Ethanol | Reflux | Moderate |

| 4-Chloronitrobenzene | 3-Methyl-1-butanol | Sodium | - | - | - |

| 4-Bromonitrobenzene | 3-Methyl-1-butanol | Copper catalyst | N-Methylpyrrolidone | >200 | Variable |

Table 1: Examples of Nucleophilic Substitution Strategies

Catalytic Alkylation Routes

Catalytic alkylation methods provide an alternative to traditional stoichiometric reactions, often under milder conditions. For the synthesis of this compound, catalytic approaches can be seen as extensions of the Williamson ether synthesis, where a catalyst facilitates the O-alkylation of 4-aminophenol with 3-methyl-1-butanol. Various catalysts, including those based on Group V-B metal oxides, can be employed to promote the reaction between an aromatic amine and an alcohol.

| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 4-Aminophenol | 3-Methyl-1-butanol | V₂O₅/SnO₂ | - | High | Variable |

| 4-Aminophenol | 3-Methyl-1-butanol | Acid or Base Catalyst | - | High | Variable |

Table 2: Examples of Catalytic Alkylation Routes

Nitro Group Reduction Protocols

A common and efficient strategy for the synthesis of this compound involves the reduction of the corresponding nitro compound, 4-(3-methylbutoxy)nitrobenzene. This precursor is typically synthesized via the Williamson ether synthesis from 4-nitrophenol and an isoamyl halide. The subsequent reduction of the nitro group to an amine is a well-established transformation with a variety of available reagents and conditions.

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine hydrate. google.com Other reducing agents like tin(II) chloride in hydrochloric acid, or iron in acidic media, are also effective. google.com A process utilizing trichlorosilane in the presence of an organic base has also been reported for the reduction of nitroarenes to anilines. google.com

Table 3: Examples of Nitro Group Reduction Protocols

Classical Alkylation of 4-Aminophenol

The direct alkylation of 4-aminophenol with an isoamyl halide, such as 1-bromo-3-methylbutane, is a straightforward application of the Williamson ether synthesis. The reaction is typically carried out in the presence of a base, like sodium hydroxide or potassium carbonate, which deprotonates the more acidic phenolic hydroxyl group, forming a phenoxide ion. This potent nucleophile then attacks the alkyl halide to form the desired ether linkage. A key consideration in this method is the potential for N-alkylation as a side reaction, although O-alkylation is generally favored under these conditions. To circumvent this, the amino group can be protected, for instance by reaction with benzaldehyde (B42025) to form an imine, prior to alkylation. umich.eduresearchgate.net

| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Aminophenol | 1-Bromo-3-methylbutane | K₂CO₃ | Acetone | Reflux | Satisfactory |

| N-Benzylidene-4-aminophenol | 1-Bromo-3-methylbutane | K₂CO₃ | Acetone | Reflux | Good |

Table 4: Examples of Classical Alkylation of 4-Aminophenol

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction provides a powerful and versatile method for forming ethers with inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the synthesis of this compound from the achiral 3-methyl-1-butanol. organic-synthesis.comorganic-chemistry.orgnih.gov In this reaction, 4-aminophenol acts as the nucleophile and 3-methyl-1-butanol (isoamyl alcohol) is the alcohol component. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govtcichemicals.com The key advantage of the Mitsunobu reaction is that it proceeds under mild, neutral conditions. orgsyn.org However, a drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazinedicarboxylate byproduct, which can complicate purification. tcichemicals.com

| Starting Material 1 | Starting Material 2 | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 4-Aminophenol | 3-Methyl-1-butanol | PPh₃, DEAD | THF | 0 to Room Temp | Moderate to Good |

| 4-Aminophenol | 3-Methyl-1-butanol | PPh₃, DIAD | Toluene | 0 to Room Temp | Moderate to Good |

Table 5: Example of Mitsunobu Reaction for Ether Formation

Catalytic Amination Approaches

Catalytic amination reactions offer a modern and efficient route to form C-N bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that can be used to synthesize aryl amines. wikipedia.orgorganic-chemistry.orgacsgcipr.org To synthesize this compound using this method, a pre-formed ether containing a halide or triflate, such as 4-bromo-1-(3-methylbutoxy)benzene, would be coupled with an ammonia (B1221849) equivalent. Reagents like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) can serve as a source of 'NH₂'. The reaction requires a palladium catalyst and a suitable phosphine ligand to proceed efficiently. wikipedia.org

Another approach is reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. organic-chemistry.orgmasterorganicchemistry.com In this context, 4-(3-methylbutoxy)benzaldehyde could be reacted with ammonia in the presence of a reducing agent like sodium borohydride or through catalytic hydrogenation to yield the target aniline. masterorganicchemistry.comresearchgate.net

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromo-1-(3-methylbutoxy)benzene | LiN(SiMe₃)₂ | Pd(dba)₂, P(t-Bu)₃ | Toluene | 80-110 | Good |

| 4-(3-Methylbutoxy)benzaldehyde | NH₃ | H₂ / Raney Ni | Methanol (B129727) | - | High |

| 4-(3-Methylbutoxy)benzaldehyde | NH₃ | NaBH₄ | Methanol | Room Temperature | Good |

Table 6: Examples of Catalytic Amination Approaches

Advanced Synthetic Techniques and Process Intensification

Process intensification in chemical synthesis refers to the development of novel apparatuses and techniques that yield dramatic improvements in chemical manufacturing and processing. For this compound, this involves leveraging advanced energy sources and reactor technologies to enhance reaction rates, improve yields, and increase safety.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave radiation to heat reactants directly and efficiently, often leading to a significant reduction in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov The synthesis of this compound can be effectively achieved via a nucleophilic substitution reaction, such as the Williamson ether synthesis, where 4-aminophenol is alkylated with a 3-methylbutyl halide.

Under microwave irradiation, the polar reactants absorb microwave energy, leading to rapid, uniform heating throughout the reaction mixture. This avoids localized overheating common with conventional methods and can lead to cleaner reactions with fewer byproducts. researchgate.net For instance, the reaction of 4-aminophenol with 1-bromo-3-methylbutane in the presence of a base can be completed in minutes under microwave conditions, whereas conventional heating might require several hours. This rapid, metal-free approach aligns with the principles of green chemistry by reducing energy consumption and reaction time. nih.govorganic-chemistry.org

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | Minutes | Hours |

| Energy Source | Microwave Irradiation | Oil bath, heating mantle |

| Heating Mechanism | Direct molecular heating | Conduction and convection |

| Typical Yields | Often higher | Variable, can be lower |

| Key Advantages | Rapid optimization, high efficiency, reduced byproducts | Well-established, simple equipment |

Continuous Flow Reactor Systems for Industrial-Scale Production

For industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. ajinomoto.com Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which leads to improved product consistency, higher yields, and enhanced safety. ajinomoto.comnih.gov The synthesis of this compound can be adapted to a multi-step continuous flow system.

A potential industrial process could involve two main stages. First, the etherification of 4-nitrophenol with 1-bromo-3-methylbutane would occur in a heated coil or plate reactor in the presence of a pumped base solution. The small dimensions of the reactor ensure a high surface-area-to-volume ratio, facilitating rapid heat transfer and precise temperature control, which is crucial for managing exothermic reactions. nih.gov The resulting 4-(3-methylbutoxy)nitrobenzene stream would then pass directly into a second reactor, a packed-bed reactor containing a hydrogenation catalyst (e.g., Palladium on carbon). Here, it would be mixed with a stream of hydrogen gas to reduce the nitro group to the target aniline. This integrated, end-to-end process minimizes manual handling of intermediates, reduces waste, and allows for safe operation with hazardous reagents in a closed, controlled system. ajinomoto.comspringernature.com

| Feature | Continuous Flow System | Batch Reactor |

| Scalability | Seamless scaling by extending operation time | Requires larger vessels, can be challenging |

| Safety | Small reaction volumes, better heat control | Large volumes of hazardous materials |

| Process Control | Precise control over temperature, pressure, stoichiometry | Gradients in temperature and concentration |

| Product Quality | High consistency and purity | Batch-to-batch variability |

| Footprint | Smaller, more compact equipment | Large, space-intensive equipment |

Solvent-Free Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the absence of bulk solvents. rsc.org This solvent-free approach is a cornerstone of green chemistry, as it drastically reduces waste and can enable reactions between solid-state reactants. rsc.orgmdpi.com The synthesis of this compound could be achieved by milling a solid mixture of the potassium salt of 4-aminophenol with a 3-methylbutyl halide.

In this process, the intense grinding and mixing inside the milling vessel continuously brings fresh reactant surfaces into contact, promoting the alkylation reaction. The mechanical energy breaks down the crystal lattice of the solids and can create highly reactive sites, often allowing reactions to proceed at room temperature that would otherwise require high-temperature reflux in a solvent. mdpi.com This method eliminates the need for potentially toxic organic solvents, simplifies product work-up, and can lead to excellent yields in short reaction times. rsc.orgmdpi.com

| Aspect | Mechanochemical Synthesis | Traditional Solution-Phase Synthesis |

| Solvent Use | Solvent-free or minimal liquid-assisted grinding | Requires bulk organic solvents |

| Reaction Time | Typically short (minutes to a few hours) | Can be lengthy (hours to days) |

| Waste Generation | Minimal, primarily unreacted starting materials | Significant solvent and purification waste |

| Energy Input | Mechanical energy (milling) | Thermal energy (heating/reflux) |

| Applicability | Primarily for solid-state reactions | Broad applicability for soluble reactants |

Emerging Green Chemistry Approaches in Synthesis

The frontier of synthetic chemistry is focused on developing novel catalytic systems that operate under mild conditions, utilize renewable resources, and offer new pathways to complex molecules. These green approaches are beginning to offer promising alternatives for the synthesis of aniline derivatives.

Photocatalytic Alkylation Strategies

Photocatalysis, particularly using visible light, has gained prominence as a sustainable method for driving chemical reactions. conicet.gov.ar These reactions often proceed at ambient temperature and pressure, using light as a clean energy source. While direct photocatalytic synthesis of this compound is an emerging area, the principles can be applied to key bond-forming reactions. For example, a photocatalytic O-alkylation of 4-aminophenol could be envisioned.

In a hypothetical scenario, a photocatalyst, upon absorbing visible light, would become excited and initiate a single electron transfer (SET) process. conicet.gov.ar This could involve the generation of a 3-methylbutoxy radical from a suitable precursor, which then couples with a phenoxide radical generated from 4-aminophenol. Such methods avoid the use of harsh bases and high temperatures associated with traditional alkylation reactions. Photocatalytic strategies are known for their high functional group tolerance and offer a pathway for novel, regioselective syntheses. conicet.gov.arnih.gov

| Feature | Photocatalytic Approach | Thermocatalytic Approach |

| Energy Source | Visible light (renewable) | Thermal energy (often fossil fuel-based) |

| Reaction Conditions | Ambient temperature and pressure | Often requires elevated temperatures |

| Catalysts | Photoredox catalysts (e.g., iridium, ruthenium complexes, organic dyes) | Transition metal catalysts, strong acids/bases |

| Selectivity | Can offer high chemo- and regioselectivity | Can be limited |

| Green Aspect | Use of light as a traceless reagent | Can require stoichiometric and harsh reagents |

Biocatalytic Methods

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity under mild, aqueous conditions. nih.gov For the synthesis of this compound, a highly effective biocatalytic route involves the reduction of the precursor, 4-(3-methylbutoxy)nitrobenzene. This transformation can be achieved with high efficiency and chemoselectivity using nitroreductase (NR) enzymes.

This enzymatic method avoids the need for high-pressure hydrogen gas and expensive, often toxic, heavy metal catalysts like palladium or platinum that are common in conventional catalytic hydrogenations. The reaction can be run in an aqueous buffer at or near room temperature, significantly reducing the environmental impact and improving the safety profile of the process. nih.gov Furthermore, advances in protein engineering are continuously expanding the toolbox of available enzymes, making it possible to design biocatalytic cascades where multiple steps are performed in a single pot. researchgate.net For example, a transaminase could be used to introduce the amine group onto a ketone precursor, offering an alternative green pathway. nih.gov

| Parameter | Biocatalytic Method (e.g., Nitroreductase) | Conventional Catalytic Hydrogenation |

| Catalyst | Enzyme (e.g., Nitroreductase) | Metal catalyst (e.g., Pd/C, PtO2) |

| Reaction Conditions | Aqueous buffer, room temperature, atmospheric pressure | Organic solvent, often high pressure H2, variable temperature |

| Selectivity | Highly chemoselective (reduces nitro group only) | Can sometimes affect other functional groups |

| Safety | Avoids high-pressure flammable gas and heavy metals | Involves hazardous H2 gas and pyrophoric catalysts |

| Sustainability | Biodegradable catalyst, aqueous medium | Metal catalysts require recovery; organic solvent waste |

Optimization of Reaction Conditions for Yield and Purity

Stoichiometric Ratio Adjustments

The molar ratio of the reactants—4-aminophenol, the alkylating agent (e.g., 3-methylbutyl bromide), and the base (e.g., potassium carbonate)—is a crucial factor in optimizing the synthesis. Adjusting these ratios can drive the reaction to completion and minimize the formation of byproducts.

A base is required in at least a stoichiometric amount (one equivalent) to deprotonate the phenolic hydroxyl group of 4-aminophenol, generating the reactive phenoxide nucleophile. Using a slight excess of the base (e.g., 1.1 to 1.5 equivalents) can help ensure that all the 4-aminophenol is converted to its conjugate base, maximizing its availability for the reaction.

The ratio of the alkylating agent to 4-aminophenol also requires careful control. A slight excess of the alkylating agent can help drive the reaction towards the product side, ensuring complete consumption of the more valuable 4-aminophenol. However, a large excess should be avoided as it significantly increases the probability of competing side reactions, most notably the N-alkylation of the amino group, which would lead to the formation of N-(3-methylbutyl)-4-(3-methylbutoxy)aniline and other impurities.

Table 2: Effect of Stoichiometric Ratios on Reaction Outcome

| 4-Aminophenol (Equivalents) | 3-Methylbutyl Halide (Equivalents) | Base (Equivalents) | Expected Outcome |

| 1.0 | 1.0 | 1.0 | Reaction may not proceed to completion, leaving unreacted starting material. |

| 1.0 | 1.1 - 1.2 | 1.1 - 1.5 | Optimal for driving the reaction to completion while minimizing side reactions. |

| 1.0 | >1.5 | >1.5 | Increased risk of N-alkylation and N,O-dialkylation, leading to lower purity. |

| 1.0 | <1.0 | 1.1 | Incomplete conversion, significant amount of unreacted 4-aminophenol remains. |

Strategies to Mitigate Competing Side Reactions (e.g., O-alkylation vs. N-alkylation)

A primary challenge in the synthesis of this compound directly from 4-aminophenol is the competition between O-alkylation of the hydroxyl group and N-alkylation of the amino group. umich.edu Although the phenoxide formed under basic conditions is a stronger nucleophile than the neutral amino group, N-alkylation can still occur, leading to a mixture of products that are often difficult to separate. umich.edu

The most effective strategy to ensure selective O-alkylation is to temporarily protect the amino group before carrying out the ether synthesis. umich.eduresearchgate.netresearchgate.net A common and efficient method involves the reaction of 4-aminophenol with benzaldehyde to form a Schiff base (an N-benzylideneaminophenol). umich.eduresearchgate.net This protection effectively renders the nitrogen atom non-nucleophilic.

The synthetic sequence is as follows:

Protection: The amino group of 4-aminophenol is reacted with benzaldehyde, often in a solvent like methanol, to form the corresponding imine. umich.edu

O-Alkylation: The protected intermediate is then subjected to alkylation with 3-methylbutyl halide in the presence of a base like potassium carbonate. The alkylation occurs exclusively at the phenolic oxygen.

Deprotection: The resulting N-protected ether is then hydrolyzed, typically under acidic conditions, to cleave the imine bond and regenerate the free amino group, yielding the pure this compound. umich.eduresearchgate.net

Table 3: Comparison of Synthetic Strategies for this compound

| Strategy | Description | Advantages | Disadvantages |

| Direct Alkylation | 4-aminophenol is directly reacted with 3-methylbutyl halide and a base. | Fewer synthetic steps; more atom-economical. | Low selectivity; formation of a mixture of O-, N-, and N,O-dialkylated products; difficult purification. umich.edu |

| Protection-Deprotection | 1. Protect the amino group (e.g., as a Schiff base). 2. Perform O-alkylation. 3. Deprotect the amino group. | High selectivity for O-alkylation; high purity of the final product. umich.eduresearchgate.netresearchgate.net | More synthetic steps; lower overall atom economy; requires additional reagents. |

Reaction Mechanisms and Chemical Transformations of 4 3 Methylbutoxy Aniline

Fundamental Reactivity Patterns of the Aniline (B41778) Moiety

The chemical behavior of 4-(3-Methylbutoxy)aniline is largely dictated by the aniline moiety, which consists of an amino group (-NH₂) attached to a benzene ring. This functional group profoundly influences the reactivity of the aromatic ring, making it highly susceptible to a variety of chemical transformations. wikipedia.orgallen.in The 3-methylbutoxy group, while adding steric bulk and increasing hydrophobicity, primarily modifies the electronic properties of the aniline ring to a lesser extent than the strongly activating amino group.

The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. ucalgary.cachemistrysteps.com This is due to the delocalization of the lone pair of electrons on the nitrogen atom into the benzene ring's π-system, which increases the electron density at the ortho and para positions. wikipedia.orgchemistrysteps.com Consequently, this compound is expected to be highly reactive towards electrophiles, with substitution occurring at the positions ortho to the amino group (positions 2 and 6). allen.inbyjus.com

Nitration: Direct nitration of anilines with a mixture of concentrated nitric acid and sulfuric acid can be problematic, often leading to oxidation of the aniline and the formation of a mixture of products, including a significant amount of the meta-substituted isomer. allen.inchemistrysteps.com This is because the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.com To achieve selective para-nitration (or in the case of this compound, ortho-nitration), the amino group is typically protected by acetylation to form an amide. ucalgary.calibretexts.org This amide is still an activating, ortho, para-director but is less prone to oxidation and protonation. ucalgary.ca The nitro group can then be introduced, followed by hydrolysis of the amide to regenerate the amino group.

Sulfonation: The reaction of aniline with concentrated sulfuric acid at high temperatures (around 180-190 °C) leads to the formation of sulfanilic acid (p-aminobenzenesulfonic acid). wikipedia.orgchemistrysteps.com This reaction proceeds via the formation of anilinium hydrogen sulfate, which then rearranges to the para-substituted product. byjus.com In the case of this compound, sulfonation would be expected to occur at the ortho positions.

Halogenation: Anilines react readily with bromine water, even in the absence of a catalyst, to produce a white precipitate of the 2,4,6-tribromoaniline. wikipedia.orgallen.in This high reactivity is a direct result of the strong activating nature of the amino group. ucalgary.ca To obtain a mono-substituted product, the amino group must be protected, typically by acetylation. wikipedia.org For this compound, direct bromination would likely lead to di-substitution at the 2 and 6 positions.

| Reaction | Reagents | Typical Products for Aniline | Expected Products for this compound |

| Nitration (unprotected) | Conc. HNO₃, Conc. H₂SO₄ | Mixture of o, m, p-nitroaniline and oxidation products | Mixture of 2-nitro-4-(3-methylbutoxy)aniline, 3-nitro-4-(3-methylbutoxy)aniline, and oxidation products |

| Nitration (protected) | 1. Acetic anhydride 2. Conc. HNO₃, Conc. H₂SO₄ 3. H₂O, H⁺ or OH⁻ | Primarily p-nitroaniline | Primarily 2-nitro-4-(3-methylbutoxy)aniline |

| Sulfonation | Conc. H₂SO₄, ~180-190°C | p-Aminobenzenesulfonic acid (Sulfanilic acid) | 2-Amino-5-(3-methylbutoxy)benzenesulfonic acid |

| Bromination | Br₂ in H₂O | 2,4,6-Tribromoaniline | 2,6-Dibromo-4-(3-methylbutoxy)aniline |

The aniline moiety is susceptible to oxidation, and the products formed depend on the oxidizing agent and reaction conditions. wikipedia.orgopenaccessjournals.com Freshly purified aniline is a colorless oil, but it gradually darkens on exposure to air due to the formation of colored, oxidized impurities. wikipedia.org

Formation of Quinones: Strong oxidizing agents like chromic acid can oxidize aniline to p-benzoquinone. wikipedia.org For this compound, oxidation to a quinone derivative is a potential transformation.

Formation of Nitroso Derivatives and Nitroarenes: Milder oxidation can lead to the formation of nitroso compounds. Furthermore, under specific conditions, anilines can be oxidized to their corresponding nitroarenes. mdpi.com For instance, reaction with sodium perborate in acetic acid can convert anilines to nitro derivatives. mdpi.com

Polymerization: Oxidation can also lead to the formation of polymers, such as polyaniline, which has interesting redox and acid-base properties. wikipedia.org

| Oxidizing Agent | Typical Product for Aniline |

| Chromic Acid | p-Benzoquinone wikipedia.org |

| Potassium Permanganate (neutral) | Nitrobenzene wikipedia.org |

| Potassium Permanganate (alkaline) | Azobenzene wikipedia.org |

| Hydrogen Peroxide with a base | Azoxybenzene or Nitrobenzene acs.org |

| Sodium Perborate | Nitrobenzene mdpi.com |

The term "reduction" in the context of the aniline moiety itself is less common than the reduction of functional groups on the aromatic ring or the reduction of precursors to form anilines. The amino group is already in a reduced state. However, the synthesis of anilines often involves a reduction step. For instance, this compound can be synthesized by the reduction of 4-nitro-(3-methylbutoxy)benzene. This reduction of a nitro group to an amine is a fundamental transformation in organic chemistry. wikipedia.orgacs.org

Common reagents for the reduction of nitroarenes to anilines include:

Catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst). wikipedia.orgyoutube.com

Metals in acidic media (e.g., iron, tin, or zinc with hydrochloric acid). wikipedia.orgacs.org

Mechanistic Elucidation of Key Synthetic Steps

A common method for the synthesis of this compound involves the Williamson ether synthesis, which proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. youtube.com In this synthesis, 4-aminophenol is treated with a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile and attacks an isoamyl halide (e.g., 1-bromo-3-methylbutane) in a single, concerted step. youtube.commasterorganicchemistry.com

The key features of this S(_N)2 reaction are:

Backside Attack: The nucleophile (the phenoxide ion) attacks the carbon atom bearing the leaving group (halide) from the side opposite to the leaving group. masterorganicchemistry.com

Concerted Mechanism: The bond formation between the nucleophile and the carbon, and the bond breaking between the carbon and the leaving group occur simultaneously. youtube.com

Inversion of Configuration: If the carbon atom being attacked is a stereocenter, the S(_N)2 mechanism results in an inversion of its stereochemical configuration. masterorganicchemistry.com

Steric Hindrance: The rate of an S(_N)2 reaction is sensitive to steric hindrance at the electrophilic carbon. Primary alkyl halides, like 1-bromo-3-methylbutane, are ideal substrates for this reaction. youtube.com

While not a standard synthetic route for this compound, photocatalytic processes involving aniline derivatives often proceed through radical chain pathways. conicet.gov.ar These reactions are initiated by visible light and a photocatalyst, which can generate radical species under mild conditions. nih.gov

A general mechanism for a photocatalytic radical reaction involving an aniline derivative might include the following steps:

Initiation: The photocatalyst absorbs light and is excited to a higher energy state. It can then interact with a substrate to generate a radical through a single-electron transfer (SET) process. acs.org

Propagation: The generated radical reacts with the aniline derivative, often through addition to the aromatic ring, to form a radical intermediate. This intermediate can then propagate the chain by reacting with another molecule to form the product and regenerate a radical species. conicet.gov.ar

Termination: The radical chain is terminated when two radicals combine or through other non-productive pathways.

These photocatalytic methods offer advantages such as mild reaction conditions and the avoidance of harsh chemical initiators. conicet.gov.ar

Influence of the 3-Methylbutoxy Substituent on Reaction Selectivity

The 3-methylbutoxy group, along with the amino group, profoundly influences the selectivity of reactions involving the aromatic ring. This influence manifests as directing effects, control over positional isomers (regioselectivity), and can be manipulated by reaction conditions.

In electrophilic aromatic substitution (EAS), which is a primary class of reactions for anilines, substituents on the benzene ring direct incoming electrophiles to specific positions. wikipedia.orgyoutube.combyjus.com Both the amino group (-NH₂) and the alkoxy group (-OR) are powerful activating groups. masterorganicchemistry.comlibretexts.orglibretexts.org They donate electron density into the aromatic ring through resonance (p-π conjugation), increasing the nucleophilicity of the ring and making it significantly more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.orgchemistrysteps.com

This donation of electrons preferentially increases the electron density at the ortho and para positions relative to the substituent. wikipedia.orgbyjus.com Consequently, both the amino and the 3-methylbutoxy groups are classified as ortho, para-directors. In this compound, the para position relative to the amino group is already occupied by the 3-methylbutoxy group (and vice-versa). Therefore, electrophilic attack is directed exclusively to the four remaining open positions on the ring, all of which are ortho to one of the two activating groups (positions 2, 3, 5, and 6).

| Substituent Group | Electronic Effect | Type of Director | Impact on Reactivity |

|---|---|---|---|

| Amino (-NH₂) | Strong Electron-Donating (Resonance) | ortho, para | Strongly Activating |

| 3-Methylbutoxy (-OR) | Strong Electron-Donating (Resonance) | ortho, para | Strongly Activating |

Regioselectivity refers to the preference for one direction of chemical bond making or breaking over all other possible directions. In the case of this compound, the key factors controlling regioselectivity are the electronic directing effects of the two substituents and steric hindrance.

Electronic Effects : Both the -NH₂ and -O(C₅H₁₁) groups strongly activate the positions ortho to them. This means positions 2 and 6 (ortho to the amino group) and positions 3 and 5 (ortho to the 3-methylbutoxy group) are all electronically favored for electrophilic attack. The resonance structures for the carbocation intermediate (the arenium ion) formed during electrophilic attack show that the charge is more stabilized when the attack occurs at these positions. masterorganicchemistry.com

Steric Effects : The 3-methylbutoxy group is significantly bulkier than the amino group. This steric bulk can hinder the approach of an electrophile to the adjacent positions (3 and 5). libretexts.org As a result, electrophiles, especially large ones, are more likely to attack the less sterically hindered positions ortho to the smaller amino group (positions 2 and 6). libretexts.org

Therefore, while all four open positions are activated, a degree of regiochemical control can be anticipated, favoring substitution at positions 2 and 6. For instance, in reactions like halogenation or nitration, the major products would be 2-substituted-4-(3-methylbutoxy)aniline isomers. Under harsh conditions, multiple substitutions can occur, leading to products like 2,6-disubstituted-4-(3-methylbutoxy)aniline.

| Reaction Type | Electrophile | Expected Major Product(s) | Controlling Factors |

|---|---|---|---|

| Bromination | Br⁺ | 2-Bromo-4-(3-methylbutoxy)aniline | Electronic activation and steric hindrance |

| Nitration | NO₂⁺ | 2-Nitro-4-(3-methylbutoxy)aniline | Electronic activation and steric hindrance |

| Sulfonation | SO₃ | This compound-2-sulfonic acid | Electronic activation, steric hindrance, reversibility |

| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-4-(3-methylbutoxy)aniline | Electronic activation, steric hindrance, Lewis acid coordination with -NH₂ |

It is important to note that in strongly acidic conditions, such as those used for nitration or sulfonation, the amino group can be protonated to form an anilinium ion (-NH₃⁺). byjus.compearson.com The -NH₃⁺ group is a strongly deactivating, meta-directing group due to its positive charge and powerful inductive electron withdrawal. pearson.com This would fundamentally change the regioselectivity, directing the electrophile to the positions meta to the -NH₃⁺ group (positions 3 and 5), which are also ortho to the activating alkoxy group.

The concepts of kinetic and thermodynamic control are relevant when competing reaction pathways lead to different products. thecatalyst.org

The kinetic product is the one that forms the fastest, resulting from the reaction pathway with the lowest activation energy. thecatalyst.org These reactions are typically favored at lower temperatures and with shorter reaction times.

A classic example in aromatic chemistry is the sulfonation of naphthalene or toluene, where the product distribution is highly dependent on temperature. thecatalyst.orgstackexchange.com For this compound, a similar scenario can be envisioned for sulfonation.

Kinetic Control (Low Temperature) : At lower temperatures, the reaction is irreversible. The electrophile (SO₃) will preferentially attack the most nucleophilic positions, which are ortho to the highly activating amino group (positions 2 and 6), as this pathway has the lowest activation energy. This would yield this compound-2-sulfonic acid as the major kinetic product.

Thermodynamic Control (High Temperature) : Sulfonation is a reversible reaction. stackexchange.com At higher temperatures, the initially formed 2-sulfonic acid isomer may experience steric strain between the bulky sulfonic acid group and the adjacent amino group. Given enough energy to overcome the reverse activation barrier, this isomer can revert to the starting material. The system can then explore other reaction pathways, eventually settling to form the most thermodynamically stable isomer. This might be the this compound-3-sulfonic acid, where the sulfonic acid group is positioned between the two substituents, potentially minimizing steric repulsions.

| Condition | Control Type | Favored Product | Rationale |

|---|---|---|---|

| Low Temperature (e.g., 25°C) | Kinetic | This compound-2-sulfonic acid | Forms fastest due to lower activation energy at the electronically rich and less hindered site. |

| High Temperature (e.g., 150°C) | Thermodynamic | This compound-3-sulfonic acid | Most stable isomer; reaction is reversible, allowing equilibrium to favor stability. |

Advanced Mechanistic Investigations

While detailed mechanistic studies specifically targeting this compound are not extensively documented in publicly available literature, the principles derived from studies on simpler anilines and alkoxybenzenes can be applied to understand its reaction pathways more deeply.

Chemical reactions proceed through high-energy, short-lived species known as transient intermediates. Identifying these intermediates is key to confirming a proposed reaction mechanism.

Arenium Ions (σ-complexes) : In electrophilic aromatic substitution, the key intermediate is the arenium ion, or σ-complex. masterorganicchemistry.com This is a resonance-stabilized carbocation formed when the electrophile attacks the aromatic ring, temporarily disrupting its aromaticity. For this compound, attack at the ortho or para positions results in an arenium ion that is particularly well-stabilized because the positive charge can be delocalized onto the nitrogen or oxygen atoms of the substituents, allowing for an additional, highly stable resonance structure where all atoms have a full octet.

Radical Cations : In oxidation reactions, the initial step often involves the removal of a single electron from the aniline molecule to form an aniline radical cation. acs.org Studies on the oxidation of various aniline derivatives have identified such radical cations (ArNH₂•⁺) as key transient species. acs.orgresearchgate.net These highly reactive intermediates can then undergo further reactions, such as dimerization or reaction with other nucleophiles, leading to the final oxidation products, which can include polymers (polyaniline) or quinone-like structures. openaccessjournals.comresearchgate.net It is expected that the oxidation of this compound would proceed through a similar radical cation intermediate.

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for reaction mechanisms. nih.gov While no specific isotopic labeling studies on this compound have been reported, one can describe how such a study would be designed and what it could reveal.

For instance, the rate-determining step of an electrophilic aromatic substitution reaction can be investigated using the kinetic isotope effect (KIE).

Hypothetical Experiment : To determine if the C-H bond cleavage is the rate-determining step in the bromination of this compound, one could synthesize a deuterated version of the starting material, for example, this compound-2,3,5,6-d₄. The rate of bromination of this deuterated compound would then be compared to the rate for the non-deuterated (protiated) compound under identical conditions.

Expected Results and Interpretation :

No KIE (kH/kD ≈ 1) : If the rates are nearly identical, it implies that the C-H (or C-D) bond is not broken in the slow, rate-determining step. This is the typical observation for most EAS reactions, where the initial attack of the electrophile to form the arenium ion is the rate-limiting step.

Significant KIE (kH/kD > 1) : If the protiated compound reacts significantly faster than the deuterated one, it would suggest that the C-H bond is broken in the rate-determining step. This can occur in some EAS reactions, particularly when the second step (deprotonation to restore aromaticity) is unusually slow.

Such studies provide unambiguous insights into the energy landscape of the reaction pathway.

Migratory Insertion Reactions in Related Systems

Migratory insertion is a fundamental class of reactions in organometallic chemistry where two ligands that are adjacent (cis) on a metal center combine to form a new, single ligand. wikipedia.orgslideshare.net This process generally involves an anionic ligand (designated 'X') and an unsaturated neutral ligand (designated 'Y'). openochem.orgscribd.com During the reaction, the 'X' group migrates and inserts itself into the metal-'Y' bond, creating a new anionic ligand and leaving a vacant coordination site on the metal. openochem.orgopenochem.org A key characteristic of this reaction is that the formal oxidation state of the metal center typically remains unchanged. openochem.orgscribd.comu-tokyo.ac.jp The reverse of this process is known as deinsertion or elimination. openochem.orgopenochem.org

This reaction type is central to many catalytic processes, including polymerization and carbonylation reactions. openochem.orgnih.gov While insertions into metal-carbon (M-C) and metal-hydrogen (M-H) bonds are the most extensively studied, migratory insertions involving metal-heteroatom bonds, such as metal-nitrogen (M-N) and metal-oxygen (M-O), are also documented and are particularly relevant to the reactivity of systems related to this compound. libretexts.orgescholarship.orglibretexts.org

Insertion of Alkenes into M-N and M-O Bonds

Systems analogous to this compound possess aniline and alkoxy functionalities, making the study of migratory insertions into metal-nitrogen and metal-oxygen bonds highly pertinent. Although less common than their M-C and M-H counterparts, the migratory insertion of alkenes into M-N and M-O bonds is a key step in certain transition metal-catalyzed alkene amination and alkoxylation reactions. escholarship.orgnih.gov

Stereochemical studies have provided evidence for this mechanism over alternative pathways like external nucleophilic attack. escholarship.org For a migratory insertion to occur, the alkene and the heteroatom ligand (e.g., amido or alkoxo) must be able to adopt a syn-coplanar arrangement. libretexts.orglibretexts.org This geometric requirement leads to a predictable syn-addition stereochemistry, where the metal and the heteroatom group add to the same face of the alkene. libretexts.orglibretexts.org Research has shown that palladium is one of the metals known to promote the insertion of alkenes into M-N bonds. libretexts.orglibretexts.org The activation barriers for these insertions can be moderate, comparable to those for insertions into M-C bonds, suggesting that this pathway is more prevalent in catalytic cycles than previously assumed. escholarship.org

Carbonyl Insertion (Carbonylation)

The migratory insertion of carbon monoxide (CO) into metal-carbon bonds is one of the most well-established and commercially significant reactions of this type, forming the basis of many carbonylation processes. wikipedia.orgnih.gov In a related system where the aryl group of an aniline or ether derivative is bonded to a transition metal, the potential for CO insertion exists. The mechanism involves the migration of an alkyl or aryl group to a cis-coordinated CO ligand, resulting in the formation of an acyl complex. wikipedia.orgopenochem.org

This transformation is a reversible equilibrium. openochem.org The forward reaction can be driven to completion by introducing a trapping ligand that coordinates to the vacant site generated on the metal center. scribd.comopenochem.org Factors such as the electrophilicity of the metal center and the presence of Lewis acids can accelerate the rate of CO insertion. wikipedia.orgu-tokyo.ac.jplibretexts.org

Formal One-Carbon Insertion into Aromatic C–N Bonds

Directly relevant to aniline systems, a formal one-carbon insertion into the aromatic C–N bond has been developed. nih.gov This transformation converts para-substituted anilines into highly functionalized chiral α-branched benzylic amines. The process is not a direct migratory insertion in the classical organometallic sense but proceeds through a sophisticated dearomatization-reconstruction sequence. The key steps involve:

Oxidative dearomatization of the aniline derivative.

Asymmetric aziridination mediated by a chiral sulfur ylide, which serves as the one-carbon source.

A subsequent rearrangement that re-establishes aromaticity.

This sequence results in the formal insertion of a carbon atom into the C-N bond, accompanied by the migration of the para-substituent to an adjacent meta position on the aromatic ring. nih.gov For example, the reaction of a para-substituted aniline with a chiral sulfur ylide in the presence of an oxidant like PhIO can yield a chiral benzylic amine with the original para-group now at the C-3 or C-5 position. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms. For 4-(3-Methylbutoxy)aniline, a combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic protons typically appear as two distinct doublets in the range of δ 6.5–7.2 ppm, indicative of a para-substituted benzene ring. The protons ortho to the electron-donating amino group are expected to be shielded and resonate at a lower chemical shift compared to the protons ortho to the alkoxy group.

The protons of the 3-methylbutoxy group exhibit characteristic multiplicities and chemical shifts. The methylene protons adjacent to the oxygen atom (-O-CH₂ -) are deshielded and appear as a triplet. The adjacent methylene protons (-CH₂-CH₂ -CH-) resonate as a multiplet, coupled to both the neighboring methylene and methine protons. The methine proton (-CH(CH₃ )₂) appears as a multiplet, and the diastereotopic methyl protons give rise to a doublet. A broad singlet, which can be exchanged with D₂O, is characteristic of the amine (-NH₂) protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to NH₂) | 6.60 - 6.70 | Doublet |

| Aromatic (ortho to OCH₂) | 6.75 - 6.85 | Doublet |

| -O-CH₂ - | 3.85 - 3.95 | Triplet |

| -CH₂-CH₂ -CH- | 1.65 - 1.75 | Multiplet |

| -CH(CH₃ )₂ | 1.75 - 1.85 | Multiplet |

| -CH(CH₃ )₂ | 0.90 - 1.00 | Doublet |

| -NH₂ | Variable | Broad Singlet |

Note: The data in this table is predicted and may vary from experimental values.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the spectrum will show distinct signals for the aromatic and aliphatic carbons. The aromatic region will display four signals, corresponding to the two sets of equivalent methine carbons and the two quaternary carbons of the para-substituted ring. The chemical shifts of these carbons are influenced by the electronic effects of the amino and alkoxy substituents.

The aliphatic carbons of the 3-methylbutoxy group will also give rise to characteristic signals. The carbon of the methylene group attached to the oxygen (-C H₂-O) will be the most downfield of the aliphatic signals. The other methylene, methine, and methyl carbons will appear at progressively higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (C-NH₂) | 141.0 - 142.0 |

| Aromatic (C-O) | 151.0 - 152.0 |

| Aromatic (CH, ortho to NH₂) | 115.0 - 116.0 |

| Aromatic (CH, ortho to O) | 116.0 - 117.0 |

| -C H₂-O | 67.0 - 68.0 |

| -C H₂-CH- | 38.0 - 39.0 |

| -C H(CH₃)₂ | 25.0 - 26.0 |

| -CH(C H₃)₂ | 22.0 - 23.0 |

Note: The data in this table is predicted and may vary from experimental values.

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, COSY would show correlations between the adjacent protons in the 3-methylbutoxy chain, confirming their connectivity. It would also show a correlation between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. By analyzing the cross-peaks in the HSQC spectrum, each proton signal can be directly linked to its attached carbon, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

In modern structural elucidation, computational methods are increasingly used to predict NMR chemical shifts. article4pub.com Density Functional Theory (DFT) calculations can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to validate the structural assignment. article4pub.com For substituted anilines, these computational models can accurately predict the influence of substituents on the chemical shifts of the aromatic protons and carbons, aiding in the correct assignment of complex spectra. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amine, ether, and aromatic functionalities.

The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the 3-methylbutoxy group are found just below 3000 cm⁻¹. The C-O stretching of the aryl ether is typically a strong band in the 1200-1250 cm⁻¹ region. The C-N stretching vibration is usually found in the 1250-1350 cm⁻¹ range. Additionally, characteristic bands for the para-substituted aromatic ring are expected in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Aryl Ether | C-O Stretch | 1200 - 1250 |

| Aromatic Amine | C-N Stretch | 1250 - 1350 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| para-Substitution | C-H Out-of-plane Bend | 810 - 840 |

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound, as well as its fragmentation pattern upon ionization. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (179.26 g/mol ). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula, C₁₁H₁₇NO.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for alkoxyanilines include cleavage of the ether bond and fragmentation of the alkyl chain. The base peak is often the result of the loss of the alkyl group to form a stable radical cation.

Table 4: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.13829 |

| [M+Na]⁺ | 202.12023 |

| [M-H]⁻ | 178.12373 |

| [M]⁺ | 179.13046 |

Note: This data is predicted from computational models. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For organic compounds like this compound, UV-Vis spectroscopy provides insights into the electronic structure, particularly the transitions involving π and non-bonding (n) electrons associated with the aromatic ring and the heteroatoms (nitrogen and oxygen).

The UV-Vis spectrum of this compound is primarily governed by the aniline (B41778) chromophore. The aniline moiety contains a benzene ring, which has a system of conjugated π orbitals, and a nitrogen atom with a lone pair of non-bonding electrons. The presence of the 3-methylbutoxy group, an alkoxy substituent, acts as an auxochrome, modifying the absorption characteristics of the aniline chromophore.

The electronic transitions observed in the UV-Vis spectrum of aromatic amines typically fall into two main categories:

π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com In aniline and its derivatives, these transitions are responsible for strong absorption bands, often appearing at shorter wavelengths (below 300 nm). researchgate.net These transitions are generally allowed and have high molar absorptivity values (ε > 10,000). youtube.com

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital of the aromatic ring. youtube.comyoutube.com These transitions are typically of lower energy than π → π* transitions and thus appear at longer wavelengths. researchgate.net They are often "forbidden" by symmetry rules, resulting in much weaker absorption bands with low molar absorptivity (ε < 2,000). youtube.com

The alkoxy group (-O-CH₂-CH₂-CH(CH₃)₂) at the para-position influences these transitions through its electron-donating mesomeric effect, which increases the electron density on the aromatic ring. This effect tends to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted aniline.

A representative UV-Vis absorption profile for this compound in a non-polar solvent like hexane (B92381) would be expected to show distinct absorption bands corresponding to these transitions.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) | Orbital Origin |

|---|---|---|---|

| π → π* | ~240-260 | High (>10,000 L·mol⁻¹·cm⁻¹) | Aromatic Ring |

| π → π* | ~290-310 | Moderate (~1,500-3,000 L·mol⁻¹·cm⁻¹) | Aromatic Ring |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is an essential technique for determining the arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, one can deduce the three-dimensional structure of a molecule and how molecules pack together in a crystal lattice.

Table 2: Representative Single-Crystal Crystallographic Data for an Aniline Derivative

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. mdpi.com |

| Space Group | P2₁/c | The set of symmetry operations describing the crystal lattice. |

| a (Å) | 6.135 | Unit cell dimension along the a-axis. |

| b (Å) | 25.016 | Unit cell dimension along the b-axis. |

| c (Å) | 12.386 | Unit cell dimension along the c-axis. |

| β (°) | 93.14 | The angle between the a and c axes. mdpi.com |

| Volume (ų) | 1898.5 | The volume of the unit cell. |

Note: Data presented is representative of a substituted aniline and not specific to this compound.

Powder X-ray Diffraction (PXRD) is a fundamental technique used to identify crystalline phases and is particularly crucial for studying polymorphism. rigaku.comresearchgate.net Polymorphism is the ability of a solid material to exist in more than one crystal structure. core.ac.uk Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability.

In PXRD, a sample of finely powdered material is exposed to an X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline polymorph produces a unique diffraction pattern, which serves as a fingerprint for that specific form. researchgate.netnih.gov

The analysis for this compound would involve:

Phase Identification: Comparing the experimental PXRD pattern of a sample to reference patterns to identify the crystalline form present.

Detection of Polymorphic Impurities: The presence of a different polymorphic form can be detected by the appearance of new or additional peaks in the diffraction pattern. researchgate.net Modern diffractometers are capable of detecting trace amounts of polymorphic impurities, often below 1% by mass. rigaku.com

Monitoring Phase Transitions: Variable-temperature PXRD (VT-PXRD) can be used to monitor changes in the crystal structure as the sample is heated or cooled, providing valuable information about phase transitions. researchgate.net

Any changes in the PXRD pattern, such as shifts in peak positions, the appearance of new peaks, or changes in relative intensities, can indicate the presence of a new polymorph that may have formed during synthesis, purification, or storage. researchgate.net

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic events (heat absorption), such as melting, and exothermic events (heat release), such as crystallization, are observed as peaks in the DSC thermogram.

For compounds like this compound, which are precursors to liquid crystals, DSC is essential for identifying mesophase behavior. A mesophase, or liquid crystal phase, is an intermediate state of matter between a crystalline solid and an isotropic liquid. In a DSC thermogram, the transition from a crystalline solid (Cr) to a liquid crystal (LC) phase and the subsequent transition from the LC phase to the isotropic liquid (I) phase will each appear as distinct endothermic peaks.

A typical DSC heating scan for a compound exhibiting a mesophase would show:

A sharp peak at a lower temperature corresponding to the solid-to-liquid crystal transition (melting point).

A broader peak at a higher temperature corresponding to the liquid crystal-to-isotropic liquid transition (clearing point).

Table 3: Hypothetical DSC Thermal Transition Data for this compound

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH, J/g) |

|---|---|---|---|

| Crystal → Mesophase | 85.2 | 88.5 | 95.7 |

Note: This data is illustrative of a compound with liquid crystalline properties.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov It is used to determine the thermal stability and decomposition profile of a material.

In a TGA experiment, a sample of this compound would be heated at a constant rate, and its mass would be continuously monitored. The resulting TGA curve plots the percentage of initial mass remaining against temperature. The temperature at which significant mass loss begins is an indicator of the onset of decomposition and thus the thermal stability of the compound.

The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and can help to distinguish between different decomposition stages. nih.gov For a single-component organic molecule like this compound, decomposition might occur in one or multiple steps. nih.gov The TGA results are crucial for understanding the temperature limits within which the material is stable.

Table 4: Representative TGA Data for Thermal Stability

| Parameter | Value | Description |

|---|---|---|

| Onset Decomposition Temperature (T_onset) | ~250 °C | The temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (T_peak) | ~285 °C | The temperature at which the rate of weight loss is highest, determined from the DTG curve. nih.gov |

Note: Data is representative for a typical aniline derivative.

Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the chiroptical spectroscopy of chiral derivatives and aggregates of this compound. Searches for "chiroptical spectroscopy of this compound derivatives," "Electronic Circular Dichroism of this compound aggregates," and broader terms related to chiral p-alkoxyanilines did not yield any specific studies, detailed findings, or data tables for this particular compound.

Therefore, it is not possible to generate the requested article section on "" with the specified content on chiroptical spectroscopy. Providing such an article would require the fabrication of data and research findings, which would be scientifically inaccurate and misleading.

Should specific research on this topic become publicly available, it would be possible to revisit this request. At present, the information necessary to fulfill the user's instructions does not exist in the accessible scientific domain.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental properties of 4-(3-Methylbutoxy)aniline. These methods allow for the detailed examination of its molecular geometry, electronic orbitals, and charge distribution, which are key determinants of its reactivity.

Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine bond lengths, bond angles, and dihedral angles.

The geometry of the aniline (B41778) moiety is influenced by the electronic nature of the para-substituent. The 3-methylbutoxy group, being an electron-donating group, is expected to cause slight changes in the geometry of the benzene ring and the amino group compared to unsubstituted aniline. DFT calculations on aniline itself show that the amino group is slightly pyramidalized. For this compound, the bulky and flexible 3-methylbutoxy group would have multiple possible conformations, and DFT calculations can identify the lowest energy conformer.

Table 1: Predicted Geometrical Parameters for Aniline (for comparison)

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C-N Bond Length | ~1.40 |

| Average C-C Bond Length (ring) | ~1.39 |

| C-N-H Bond Angle | ~113° |

| H-N-H Bond Angle | ~112° |

Note: These are typical values for aniline and are expected to be slightly perturbed in this compound due to the substituent.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the electron-donating 3-methylbutoxy group is expected to raise the energy of the HOMO compared to unsubstituted aniline. This would lead to a smaller HOMO-LUMO gap, suggesting increased reactivity, particularly towards electrophiles. The HOMO is typically localized on the aniline ring and the nitrogen atom, indicating that these are the primary sites for electrophilic attack.

Table 2: Calculated HOMO, LUMO, and Energy Gap for Substituted Anilines (for comparison)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.77 | -0.33 | 5.44 |

| p-Anisidine | -5.45 | -0.21 | 5.24 |

Data is illustrative and sourced from computational studies on similar molecules. The values for this compound are expected to be in a similar range to p-anisidine.

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. They are valuable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red-colored regions indicate a high electron density and are prone to electrophilic attack, while blue-colored regions indicate a low electron density and are susceptible to nucleophilic attack.

For this compound, the MEP map would show a region of high electron density (red) around the nitrogen atom of the amino group and on the aromatic ring, particularly at the ortho positions relative to the amino group. This is due to the electron-donating nature of both the amino group and the 3-methylbutoxy group. The hydrogen atoms of the amino group would appear as regions of lower electron density (blueish), making them potential sites for hydrogen bonding.

Computational methods, particularly DFT, can be used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to aid in structure elucidation.

For this compound, theoretical calculations can predict the 1H and 13C NMR chemical shifts. The predicted spectrum would show characteristic signals for the aromatic protons, with those ortho to the amino group expected to be shifted upfield due to the electron-donating effect. The signals for the 3-methylbutoxy group would also have a predictable pattern. Comparing the calculated shifts with experimental spectra can confirm the molecular structure.

Table 3: Predicted 13C NMR Chemical Shifts for p-Anisidine (for comparison)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-NH2 | ~140-145 |

| C-OCH3 | ~150-155 |

| C (ortho to NH2) | ~115-120 |

| C (ortho to OCH3) | ~114-118 |

Note: These are approximate ranges based on calculations for a similar molecule. The chemical shifts for this compound will be influenced by the larger alkyl group.

Molecular Dynamics Simulations (if applicable for larger systems)

Molecular Dynamics (MD) simulations are typically employed for larger, more complex systems to study their dynamic behavior over time. While a single molecule of this compound is generally well-described by static quantum chemical calculations, MD simulations could be useful in specific contexts. For instance, MD could be used to study the behavior of this compound in a solvent, to understand its solvation properties, or to investigate its interactions with a biological macromolecule if it were being considered for a pharmaceutical application. Such simulations could provide insights into the conformational flexibility of the 3-methylbutoxy chain and how it influences intermolecular interactions.

Theoretical Studies on Reaction Kinetics and Mechanisms

Theoretical studies can provide valuable insights into the kinetics and mechanisms of reactions involving this compound. By calculating the potential energy surface for a reaction, it is possible to identify transition states and intermediates and to determine the activation energy, which is related to the reaction rate.

For reactions of substituted anilines, the nature of the substituent significantly influences the reaction rate. The electron-donating 3-methylbutoxy group in this compound would be expected to increase the rate of electrophilic aromatic substitution reactions. Theoretical studies on the oxidation of anilines have shown that the reaction mechanism can be complex, involving radical cations and other intermediates researchgate.net. Computational modeling can help to elucidate these pathways and predict the most favorable reaction products. For instance, in reactions with oxidizing agents, the initial step is often the formation of an aniline radical cation, and the stability of this intermediate, which would be enhanced by the electron-donating substituent, can be calculated.

Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes the rates of elementary chemical reactions. The theory posits that for a reaction to occur, reactant molecules must pass through a high-energy intermediate state known as the transition state, which is in a quasi-equilibrium with the reactants. The rate of the reaction is then determined by the concentration of these transition state species and the frequency at which they convert into products.

The application of TST to this compound would involve:

Locating the Transition State Structure: Using quantum chemical methods to find the geometry of the highest point on the minimum energy path connecting reactants and products.

Calculating Vibrational Frequencies: Determining the vibrational modes of the reactants and the transition state to compute the zero-point vibrational energies and partition functions.

Determining the Activation Energy: Calculating the energy difference between the transition state and the reactants.

These calculations would provide the rate constant for the reaction as a function of temperature, offering valuable insights into the compound's reactivity.

Microcanonical Rice–Ramsperger–Kassel–Marcus Theory

Microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a more sophisticated statistical theory used to describe the rates of unimolecular reactions in the gas phase. It extends TST by considering the distribution of energy among the vibrational and rotational modes of the reacting molecule. A key assumption of RRKM theory is that the intramolecular vibrational energy redistribution occurs much faster than the reaction itself.

In the context of this compound, RRKM theory could be particularly useful for studying its unimolecular decomposition at high temperatures or upon photoexcitation. For example, the fragmentation of the 3-methylbutoxy side chain or the cleavage of the C-N bond could be modeled using this theory. The study of the reaction between 4-methyl aniline and hydroxyl radicals also utilized RRKM theory to calculate the kinetics, demonstrating its applicability to aniline derivatives. mdpi.com

A hypothetical RRKM study on this compound would involve the following computational steps:

Calculation of Vibrational Frequencies: For both the reactant molecule and the transition state.

Determination of the Critical Energy: The energy required for the reaction to occur.

Calculation of the Sum and Density of States: For all vibrational and rotational modes at a given energy.

The results would yield the microcanonical rate constant, k(E), which is the rate of reaction for a molecule with a specific amount of energy E.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the potential energy of a molecule as a function of its geometry. Mapping the PES is crucial for understanding a molecule's conformational landscape, reaction pathways, and vibrational dynamics. For a molecule like this compound, with its flexible side chain, the PES can be quite complex.

Computational studies on substituted anilines have utilized semiempirical and ab initio calculations to analyze their potential energy surfaces. colostate.eduaip.org These studies have investigated phenomena such as the internal rotation of substituents and the torsional motion of side chains. colostate.eduaip.org For this compound, a PES mapping would reveal:

Stable Conformers: The various low-energy three-dimensional arrangements of the molecule due to the rotation around the C-O and C-C bonds of the 3-methylbutoxy group.

Energy Barriers: The energy required to convert between different conformers.

Reaction Paths: The lowest energy pathways for chemical reactions, such as isomerization or decomposition.

The table below illustrates a hypothetical set of relative energies for different conformers of this compound that could be obtained from a PES scan.

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |

| Anti | 180 | 0.00 |

| Gauche 1 | 60 | 1.25 |

| Gauche 2 | -60 | 1.25 |

| Eclipsed 1 | 0 | 5.50 |

| Eclipsed 2 | 120 | 4.80 |

This is a hypothetical data table for illustrative purposes.

Molecular Interaction Modeling (e.g., Docking Studies, Supramolecular Interactions)

Molecular interaction modeling encompasses a range of computational techniques used to predict and analyze how a molecule interacts with other molecules, including proteins, DNA, or other small molecules. These methods are particularly important in drug discovery and materials science.

Docking Studies:

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to investigate its potential binding to biological targets, such as enzymes or receptors. This is a common approach in the development of new therapeutic agents based on aniline derivatives. ijcce.ac.irnih.govresearchgate.net

A hypothetical docking study of this compound into the active site of an enzyme would involve:

Preparation of the Ligand and Receptor: Building the 3D structure of this compound and obtaining the crystal structure of the target protein.